molecular formula C13H11N3O3S B2992581 6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile CAS No. 338774-51-9

6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile

Cat. No.: B2992581
CAS No.: 338774-51-9
M. Wt: 289.31
InChI Key: UITMPIQXGAWZLU-UHFFFAOYSA-N
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Description

6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile is a complex organic compound with the molecular formula C13H11N3O3S . This compound is part of the nicotinonitrile family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzenesulfonyl chloride and 2-hydroxy-5-nitrobenzonitrile.

    Reaction Conditions: The initial step involves the sulfonylation of 2-hydroxy-5-nitrobenzonitrile with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out at room temperature.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.

Chemical Reactions Analysis

6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and its structural rigidity contribute to its binding affinity and specificity .

Comparison with Similar Compounds

6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

6-amino-5-(2-methylphenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-8-4-2-3-5-10(8)20(18,19)11-6-9(7-14)13(17)16-12(11)15/h2-6H,1H3,(H3,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITMPIQXGAWZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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